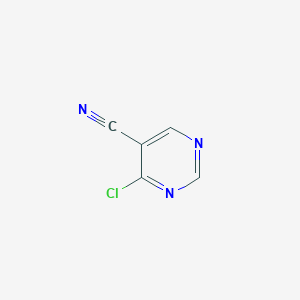
4-(3-溴丙氧基)苯甲醛
概述
描述
Synthesis Analysis
The synthesis of various benzaldehyde derivatives, including those with bromoalkoxy substituents, has been explored in several studies. For instance, a novel hydrazone Schiff base compound, 4BDBH, was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, revealing the potential for creating complex molecules with bromo substituents . Additionally, palladium-catalyzed Heck-type coupling reactions have been employed to synthesize dihydroxyalkenyl benzaldehydes from bromobenzaldehydes, which were further used in the synthesis of lipoxin analogues . The synthesis of 4-bromobenzohydrazide derivatives through condensation reactions further demonstrates the versatility of bromobenzaldehydes in forming a variety of bioactive compounds .
Molecular Structure Analysis
The molecular structure of bromobenzaldehyde derivatives has been extensively studied using various spectroscopic methods and computational analyses. Single crystal XRD studies have shown that compounds like 4BDBH crystallize in the monoclinic system with specific space groups, and their structures are stabilized by a network of intramolecular and intermolecular interactions . Computational methods such as DFT calculations have been used to predict the favored conformations of bromoalkoxy benzaldehydes and their oximes, providing insights into their molecular geometries and properties .
Chemical Reactions Analysis
Bromobenzaldehydes participate in a range of chemical reactions, demonstrating their reactivity and potential for further chemical transformations. For example, 4-oxo-4H-1-benzopyran-3-carboxaldehydes react with sodium hypobromite to yield bromochromones, indicating the susceptibility of bromobenzaldehydes to halogenation reactions . The regioselective protection of hydroxyl groups in dihydroxy benzaldehydes has been achieved, showcasing the ability to selectively modify these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehyde derivatives have been characterized through various analytical techniques. Vibrational spectroscopic studies, including FT-IR and FT-Raman, have been conducted to understand the vibrational modes of these compounds . The electronic properties, such as the first order hyperpolarizability and global chemical reactivity descriptors, have been investigated to assess their potential applications in materials science . Additionally, the influence of solvents on the reactivity parameters of bromobenzaldehyde derivatives has been studied, indicating that solvation can significantly alter their chemical behavior .
科学研究应用
配合物的合成应用
研究表明,合成了各种具有特定成分的四核配合物,涉及与不同类型的 2-羟基-苯甲醛分支的反应。这些配合物表现出有趣的磁性,并在材料科学中具有潜在应用 (Zhang 等人,2013).
合成工艺的改进
研究了苯甲醛衍生物(如 3,4,5-三甲氧基苯甲醛)的合成工艺的改进。这些进步对于优化苯甲醛衍生物的生产和产率具有重要意义 (杨宇峰,2002).
催化和反应动力学
研究已经探讨了由苯甲醛衍生物催化的反应动力学。了解这些动力学对于设计有机化学中的高效催化过程至关重要 (White 和 Leeper,2001).
光催化研究
对于光催化剂的研究,例如改性为从苯甲醇中选择性合成苯甲醛的石墨氮化碳,是一个活跃的研究领域。这些研究对于开发环保高效的光催化工艺至关重要 (Lima 等人,2017).
共聚合研究
已经研究了 3-甲氧基-4-(2-羟基-3-甲基丙烯酰氧基丙氧基)苯甲醛等化合物与其他单体的反应性比率,以应用于聚合物科学中。此类研究有助于开发具有定制特性的新材料 (Sreedhar 和 Satyanarayana,1994).
新型化合物的合成
正在探索衍生自苯甲醛的新型化合物的合成和表征,例如 N-苄基-β-羟基苯乙胺。这些化合物在药物化学中具有潜在应用 (Moshkin 和 Sosnovskikh,2013).
安全和危害
属性
IUPAC Name |
4-(3-bromopropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCCNZFHLCQXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547456 | |
| Record name | 4-(3-Bromopropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopropoxy)benzaldehyde | |
CAS RN |
17954-81-3 | |
| Record name | 4-(3-Bromopropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






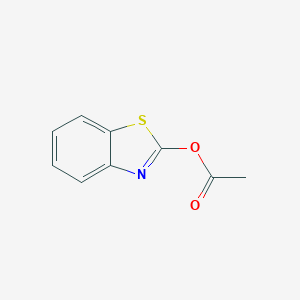

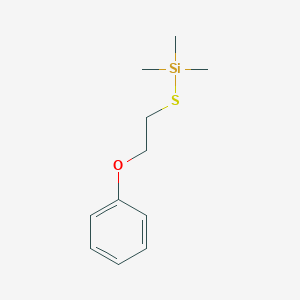

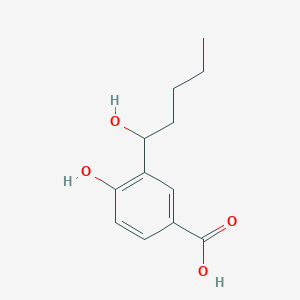
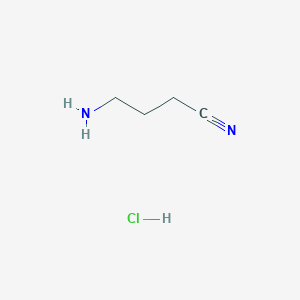

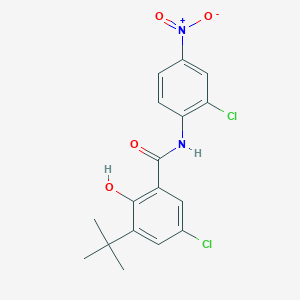
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
